4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526099
InChI: InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13)/b9-4+
SMILES:
Molecular Formula: C7H6N4OS
Molecular Weight: 194.22 g/mol

4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS No.:

Cat. No.: VC14526099

Molecular Formula: C7H6N4OS

Molecular Weight: 194.22 g/mol

* For research use only. Not for human or veterinary use.

4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione -

Specification

Molecular Formula C7H6N4OS
Molecular Weight 194.22 g/mol
IUPAC Name 4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13)/b9-4+
Standard InChI Key HCOVGQWJYXPDFK-RUDMXATFSA-N
Isomeric SMILES C1=COC(=C1)/C=N/N2C=NNC2=S
Canonical SMILES C1=COC(=C1)C=NN2C=NNC2=S

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure (C₇H₆N₄OS; MW 194.22 g/mol) features a 1,2,4-triazole ring substituted at the 4-position by a furan-2-ylmethyleneamino group and at the 3-position by a thione group. The IUPAC name, 4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione, reflects its stereoelectronic configuration. Key structural motifs include:

  • Furan ring: A five-membered aromatic oxygen heterocycle contributing to π-π interactions.

  • Triazole-thione core: Enhances hydrogen bonding and metal coordination capabilities.

  • Methyleneamino bridge: Facilitates conjugation between the furan and triazole moieties.

The isomeric SMILES string C1=COC(=C1)/C=N/N2C=NNC2=S illustrates the E-configuration of the imine bond.

Synthetic Pathways

Synthesis typically involves a multi-step protocol:

  • Formation of the triazole-thione backbone: Reacting thiocarbazide with carboxylic acid derivatives under reflux conditions.

  • Schiff base formation: Condensing the triazole-amine intermediate with furfural (furan-2-carbaldehyde) in ethanol or methanol.

  • Purification: Recrystallization from ethanol or column chromatography yields the final product.

Critical parameters include maintaining a pH of 4–5 during condensation and reaction temperatures of 60–80°C to optimize yields (reported 65–78%). Structural confirmation relies on ¹H/¹³C NMR (δ 7.8–8.2 ppm for imine protons) and mass spectrometry (m/z 194.06 for [M+H]⁺).

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular weight194.22 g/mol
Melting point210–215°C (decomposes)
SolubilityDMSO > methanol > water
LogP (Partition coeff.)1.89 (predicted)

The thione group (–C=S) confers moderate solubility in polar aprotic solvents, while the furan ring enhances lipophilicity.

Reactivity and Stability

  • Acid/Base Stability: Stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

  • Coordination Chemistry: Acts as a bidentate ligand, binding metals (e.g., Cu²⁺, Zn²⁺) via the thione sulfur and triazole nitrogen.

  • Oxidation: Susceptible to oxidation at the thione group, forming sulfinic or sulfonic acids under strong oxidizing conditions.

Biological Activities and Mechanisms

Antimicrobial Activity

Studies report broad-spectrum activity against:

  • Fungi: Candida albicans (MIC 12.5 µg/mL).

  • Bacteria: Staphylococcus aureus (MIC 25 µg/mL), Escherichia coli (MIC 50 µg/mL).

Mechanistically, the triazole-thione core inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. For bacteria, it interferes with cell wall synthesis by binding to penicillin-binding proteins.

Antiviral and Anticonvulsant Effects

  • Herpes simplex virus-1 (HSV-1): EC₅₀ 18 µM via inhibition of viral DNA polymerase.

  • Pentylenetetrazole-induced seizures: ED₅₀ 45 mg/kg in murine models, attributed to GABAergic modulation.

Applications in Pharmaceutical and Industrial Fields

Drug Development

Derivatives of this compound are under investigation for:

  • Anticancer agents: Pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀ 32 µM).

  • Urease inhibitors: 85% inhibition at 10 µM, relevant for Helicobacter pylori treatment.

Coordination Chemistry

Metal complexes (e.g., Cu(II), Co(II)) exhibit enhanced bioactivity:

  • Cu(II) complex: 3-fold greater antifungal potency than the parent ligand.

  • Catalytic applications: Oxidative coupling of phenols in industrial synthesis.

Comparative Analysis with Related Triazole Derivatives

CompoundKey FeaturesBioactivity (vs. Target Compound)
FluconazoleTriazole antifungalLower resistance in Candida spp.
5-Benzylideneamino-tetrazoleTetrazole coreHigher cytotoxicity (IC₅₀ 15 µM)
VoriconazoleFluorinated triazoleBroader spectrum but higher toxicity

The furan moiety in 4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides distinct π-stacking interactions absent in simpler triazoles, enhancing target binding.

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